1-Allyl-6-Amino-5,6,7,8-Tetrahydroquinolin-2(1H)-One
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Overview
Description
1-Allyl-6-Amino-5,6,7,8-Tetrahydroquinolin-2(1H)-One is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-6-Amino-5,6,7,8-Tetrahydroquinolin-2(1H)-One can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an allyl-substituted aniline with a suitable carbonyl compound in the presence of a catalyst can lead to the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-6-Amino-5,6,7,8-Tetrahydroquinolin-2(1H)-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Allyl-6-Amino-5,6,7,8-Tetrahydroquinolin-2(1H)-One depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved can vary based on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
6-Aminoquinoline: A derivative with an amino group at the 6-position.
1-Allylquinoline: A derivative with an allyl group at the 1-position.
Uniqueness
1-Allyl-6-Amino-5,6,7,8-Tetrahydroquinolin-2(1H)-One is unique due to the combination of its allyl and amino groups along with the tetrahydroquinoline core. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-amino-1-prop-2-enyl-5,6,7,8-tetrahydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h2-3,6,10H,1,4-5,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNSAFCGRQPIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CC(CC2)N)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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